Product packaging for A'-Neo-30-norgammacerane(Cat. No.:CAS No. 3258-87-5)

A'-Neo-30-norgammacerane

Cat. No.: B1605469
CAS No.: 3258-87-5
M. Wt: 398.7 g/mol
InChI Key: XKJROQIFLGXWEY-LMDOITEXSA-N
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Description

Historical Context of Gammacerane (B1243933) and Related Triterpenoid (B12794562) Research

The study of triterpenoids, the class of compounds to which gammaceranes belong, has a rich history. Key triterpenoids were first isolated in the 19th century, but significant progress in understanding their complex structures was not made until the mid-20th century with the development of the isoprene (B109036) rule theory. foodstruct.com Triterpenoids are a vast group of natural products derived from the 30-carbon precursor squalene (B77637). foodstruct.com

Gammacerane (C30H52), the parent compound of A'-Neo-30-norgammacerane, was first identified in geological materials like sedimentary rocks and crude oils in the mid-20th century. smolecule.comuu.nl Its biological precursor, tetrahymanol (B161616), was initially isolated from the ciliate Tetrahymena pyriformis. smolecule.comuu.nl For a long time, gammacerane was primarily associated with this eukaryotic source. A significant breakthrough came with the discovery of tetrahymanol in the phototrophic bacterium Rhodopseudomonas palustris, which broadened the known biological origins of these compounds. smolecule.comresearchgate.net This discovery was crucial because it challenged earlier assumptions and refined the interpretation of gammacerane as a biomarker.

The diagenetic product of tetrahymanol is gammacerane. pnas.org Tetrahymanol itself is synthesized from the cyclization of squalene. rsc.org Interestingly, this biosynthesis in organisms like Tetrahymena pyriformis can occur under anaerobic conditions, with the oxygen atom in the hydroxyl group originating from water, not atmospheric oxygen. rsc.org In bacteria, the synthesis pathway is distinct from that in eukaryotes, involving a squalene-hopene cyclase and a subsequent tetrahymanol synthase. pnas.orgnih.gov

Overview of Current Research Trajectories

Contemporary research on this compound and related compounds is advancing on several fronts. A major focus is on refining their use as paleoenvironmental indicators. As scientists discover more biological sources for tetrahymanol, such as various bacteria including aerobic methanotrophs and nitrite-oxidizers, the interpretation of gammacerane signatures becomes more nuanced. pnas.orgnih.govwikipedia.org Research now aims to understand how different environmental parameters influence the production of these lipids by different organisms. wikipedia.org

Another critical area of investigation is the biodegradation of these compounds. While generally resistant, studies have shown that gammacerane can be biodegraded, although typically at a slower rate than hopanes. researchgate.netnih.gov This process can alter the ratios of these biomarkers in crude oils, potentially affecting the interpretation of data related to the depositional environment and oil-source correlations. nih.gov Research has identified compounds like 25-norgammacerane as a potential biodegradation product. nih.gov

Finally, there is ongoing research into the evolutionary history of the biosynthetic pathways that produce these cyclic triterpenoids. nih.govbohrium.com By studying the enzymes involved, such as triterpenoid cyclases in various bacteria and eukaryotes, scientists can piece together the evolutionary relationships between different life forms and understand how these complex molecules came to be. bohrium.combiorxiv.org This research links the molecular record in living organisms with the geological record preserved in rocks. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H50 B1605469 A'-Neo-30-norgammacerane CAS No. 3258-87-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3258-87-5

Molecular Formula

C29H50

Molecular Weight

398.7 g/mol

IUPAC Name

(3R,3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-3-ethyl-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene

InChI

InChI=1S/C29H50/c1-8-20-12-17-26(4)21(20)13-18-28(6)23(26)10-11-24-27(5)16-9-15-25(2,3)22(27)14-19-29(24,28)7/h20-24H,8-19H2,1-7H3/t20-,21+,22+,23-,24-,26+,27+,28-,29-/m1/s1

InChI Key

XKJROQIFLGXWEY-LMDOITEXSA-N

SMILES

CCC1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C

Isomeric SMILES

CC[C@@H]1CC[C@]2([C@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C

Canonical SMILES

CCC1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C

Other CAS No.

36728-72-0
53584-60-4

Origin of Product

United States

Nomenclature and Stereochemical Principles

Systematic IUPAC Naming Conventions for Rearranged Hopanoids

The nomenclature of rearranged hopanoids, such as A'-Neo-30-norgammacerane, follows the fundamental principles of IUPAC (International Union of Pure and Applied Chemistry) guidelines for organic compounds, with specific adaptations for these complex cyclic systems. The naming process involves identifying the parent hydrocarbon skeleton, numbering the carbon atoms according to established rules for hopanoids, and specifying any alterations to this basic structure.

For rearranged hopanoids, prefixes are used to denote specific structural modifications. For instance, "nor" indicates the removal of a methyl group from the parent structure. The locant preceding "nor" specifies the carbon atom from which the methyl group has been removed. In the case of this compound, "30-nor" signifies the absence of a methyl group at the C-30 position of the gammacerane (B1243933) framework.

The prefix "neo" often indicates a rearranged carbon skeleton, typically involving the migration of a methyl group. In the context of triterpenoids, "neohopanes" are a known class of rearranged hopanes. The "A'-Neo" designation in this compound points to a specific rearrangement within the A-ring of the gammacerane structure, distinguishing it from other known rearranged isomers.

Stereochemical Assignment and Isomeric Forms of the Norhopane Skeleton

The stereochemistry of the norhopane skeleton, and by extension norgammacerane, is crucial for its precise identification and is defined by the spatial arrangement of atoms at its chiral centers. Stereochemical descriptors such as 'α' and 'β' are used to denote the orientation of substituents at these centers. In the context of hopanoids, 'β' typically indicates that a substituent is pointing "up" or out of the plane of the ring system, while 'α' indicates it is pointing "down" or into the plane.

Hopanes and their derivatives can exist in several stereoisomeric forms, with the most common in geological samples being the 17α(H),21β(H) and 17β(H),21α(H) configurations. The biologically produced precursors generally have a 17β(H),21β(H) configuration, which undergoes diagenetic alteration to the more thermodynamically stable forms. The specific stereochemistry of this compound would be denoted by a series of α and β descriptors for each of its chiral centers.

Structural Relationship and Derivation from Parent Gammacerane and Hopane (B1207426) Frameworks

This compound is structurally derived from the parent pentacyclic triterpenoid (B12794562), gammacerane. Gammacerane itself is a constitutional isomer of hopane, differing in the stereochemistry of the E-ring. The term "gammacerane" refers to a specific stereochemical arrangement of this pentacyclic skeleton.

The derivation of this compound from gammacerane involves two key structural modifications:

Nor-modification: The "30-nor" designation indicates the formal removal of the methyl group at the C-30 position. This demethylation is a common diagenetic process observed in sedimentary organic matter.

A'-Neo rearrangement: This prefix signifies a skeletal rearrangement of the A-ring. Such rearrangements in triterpenoids can be catalyzed by acidic conditions in sediments over geological time or can be the result of specific biological processes. This rearrangement distinguishes it from the standard gammacerane framework.

The hopane framework is the fundamental structure for a vast class of biomarkers known as hopanoids. Gammacerane is considered a member of this broader family, and thus this compound is fundamentally related to the hopane structural framework.

Chirality and Stereoisomerism in Pentacyclic Triterpanes

Pentacyclic triterpanes, including this compound, are characterized by a multitude of chiral centers. A chiral center is a carbon atom that is bonded to four different groups, resulting in a non-superimposable mirror image (enantiomer). The presence of multiple chiral centers gives rise to a large number of possible stereoisomers.

Diastereomers are stereoisomers that are not mirror images of each other. In pentacyclic triterpanes, diastereomers arise from differences in the configuration at one or more, but not all, of the chiral centers. The various stereoisomers of hopane (e.g., 17α(H),21β(H)-hopane and 17β(H),21α(H)-hopane) are examples of diastereomers. These different stereoisomers can have distinct physical and chemical properties, which is particularly important in geochemical studies where the relative abundance of different isomers can provide information about the thermal maturity and depositional environment of organic matter.

Data Tables

Table 1: Physicochemical Properties of Gammacerane

PropertyValue
Molecular FormulaC30H52
Molecular Weight412.7 g/mol
XLogP311.6
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count0
Rotatable Bond Count0
Exact Mass412.406901659 Da
Monoisotopic Mass412.406901659 Da
Topological Polar Surface Area0 Ų
Heavy Atom Count30
Complexity641

Data sourced from PubChem.

Table 2: Common Stereoisomers of Hopane and their Geochemical Significance

IsomerGeochemical Significance
17β(H),21β(H)-HopaneBiological precursor, thermodynamically unstable.
17β(H),21α(H)-Hopane (Moretane)Intermediate in the diagenetic conversion of ββ-hopane to αβ-hopane.
17α(H),21β(H)-HopaneThermodynamically stable, abundant in mature sediments and crude oils.

Natural Occurrence, Isolation, and Distribution

Occurrence in Geological Matrices: Sediments, Crude Oils, and Shales

A'-Neo-30-norgammacerane is a frequently identified constituent of the organic matter found in various geological settings. Its presence has been confirmed in sedimentary rocks, crude oils, and oil shales. The distribution and concentration of this compound can offer clues about the origin of the organic material and the conditions it has undergone over geological time. For instance, its detection in crude oils and sediments from the Tarakan Basin in East Kalimantan, Indonesia, has been instrumental in correlating the oils to their source rocks. Studies in this region have shown a relationship between the hydrocarbon distributions in crude oils and those in sediment extracts, suggesting a common origin.

The analysis of biomarkers like this compound is a key component of petroleum geochemistry. These molecular fossils are resistant to degradation and retain their basic carbon skeleton, which allows for the reconstruction of the original biological source material. The presence of specific suites of biomarkers, including this compound, can indicate the type of organisms that contributed to the organic matter, the salinity of the water column during deposition, and the redox conditions at the sediment-water interface.

Table 1: Reported Occurrences of this compound in Geological Samples

Geological MatrixLocationSignificance of Finding
Crude OilTarakan Basin, IndonesiaCorrelation with Naintupo Formation source rocks. researchgate.net
SedimentTarakan Basin, IndonesiaIndicates a shared organic matter source with local crude oils. researchgate.net
ShaleGlobal OccurrencesActs as a biomarker for specific depositional environments.

Presence in Biological Systems: Identified Plant, Fungal, and Microbial Sources

The precursors to this compound are believed to originate from biological sources. While the direct biological precursor has not been definitively identified, related gammacerane (B1243933) derivatives are known to be produced by specific organisms. These precursors are typically polycyclic triterpenoids found in the cell membranes of certain bacteria, protozoa, and ferns. The transformation of these biological compounds into the geologically stable this compound occurs through a series of diagenetic and catagenetic processes after burial in sediments.

The identification of potential biological sources is an active area of research. The structural similarity of this compound to other known natural products suggests that its precursor is likely a complex polycyclic molecule. Understanding the biosynthetic pathways that lead to these precursors in living organisms is crucial for accurately interpreting their presence in the geological record.

Isolation and Purification Methodologies from Complex Natural Samples

The extraction and isolation of this compound from complex geological matrices require sophisticated analytical techniques. The process typically begins with the extraction of the total organic matter from the rock or oil sample using organic solvents. This extract, often referred to as bitumen, is a complex mixture of thousands of individual compounds.

To isolate the hydrocarbon fraction containing this compound, the bitumen is separated into different compound classes based on their polarity. This is commonly achieved through liquid chromatography techniques, such as column chromatography or high-performance liquid chromatography (HPLC). The saturated hydrocarbon fraction, which contains the target compound, is then further analyzed.

Gas chromatography-mass spectrometry (GC-MS) is the primary analytical tool used for the identification and quantification of this compound. In this technique, the complex mixture of hydrocarbons is separated based on their boiling points in a gas chromatograph. The separated compounds then enter a mass spectrometer, which bombards them with electrons, causing them to fragment in a predictable manner. The resulting mass spectrum is a unique fingerprint that allows for the positive identification of this compound by comparing it to the spectrum of an authentic standard.

Geographic and Stratigraphic Distribution Patterns in Environmental Studies

The geographic and stratigraphic distribution of this compound provides valuable information for petroleum exploration and environmental studies. Its presence in specific stratigraphic layers can help to define the age and depositional environment of source rocks. The mapping of its geographic distribution can aid in identifying regional trends in source rock quality and thermal maturity. researchgate.net

For example, the widespread occurrence of this compound in certain sedimentary basins can indicate a period of specific environmental conditions that favored the proliferation of its biological precursor organisms. By correlating the presence of this biomarker across different wells and outcrops, geologists can build a more comprehensive model of the basin's history and petroleum potential.

Table 2: Summary of Distribution Patterns

Distribution TypeSignificance
GeographicHelps in identifying regional trends in source rock deposition. researchgate.net
StratigraphicCan be used to correlate and date sedimentary layers.

Biosynthesis and Biogenetic Pathways

Proposed Biogenetic Routes to the Gammacerane (B1243933) and Norhopane Skeletons

The gammacerane skeleton, the parent structure of A'-Neo-30-norgammacerane, derives from the biological precursor tetrahymanol (B161616). igiltd.comwordpress.com The biosynthesis of tetrahymanol is notable as it occurs through distinct pathways in eukaryotes and bacteria, a case of convergent evolution.

In eukaryotes such as the ciliate Tetrahymena pyriformis, squalene (B77637) undergoes a direct, one-step cyclization to form tetrahymanol. wordpress.comwikipedia.org This reaction is catalyzed by a squalene-tetrahymanol cyclase (STC). These organisms often produce tetrahymanol as a substitute for sterols, particularly in anaerobic environments where the oxygen-dependent synthesis of sterols is not feasible. wordpress.com

In contrast, bacteria utilize a two-step pathway. pnas.org First, the enzyme squalene-hopene cyclase (SHC) catalyzes the cyclization of squalene to form diploptene (B154308), the basic C30 hopane (B1207426) skeleton. wikipedia.orgnih.gov Subsequently, the enzyme tetrahymanol synthase (Ths) acts on diploptene, mediating an E-ring expansion to yield tetrahymanol. pnas.orgwikipedia.org This pathway is found in various bacteria, including certain methanotrophs and alphaproteobacteria. wikipedia.orgpnas.org

The norhopane skeleton is structurally related and biosynthetically linked. The initial formation of diploptene by SHC represents the synthesis of the fundamental hopane framework from which a vast array of bacteriohopanepolyols (BHPs) are derived through further enzymatic modifications. nih.gov The "nor" designation in this compound refers to the loss of a methyl group, a modification that is typically a result of diagenetic alteration in sediments rather than a specific biosynthetic step. Similarly, the "A'-Neo" prefix points to a rearranged hopanoid skeleton (neohopane) that is formed through clay-mediated acidic catalysis during geological maturation. acs.org

Enzymatic Transformations and Putative Precursor Compounds

The biosynthesis of the gammacerane and hopane skeletons is governed by a small number of key enzymes acting on the primary precursor, squalene. Squalene itself is synthesized from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal C5 building blocks of all isoprenoids.

The critical enzymatic step is the complex cyclization cascade that transforms the linear squalene molecule into a pentacyclic structure. This process is initiated by protonation of a terminal double bond in squalene, which triggers a series of ring-forming reactions and carbocation rearrangements, ultimately resulting in a stable cyclic product.

The table below summarizes the key enzymes and their roles in the formation of the tetrahymanol and diploptene skeletons.

Enzyme NameAbbreviationOrganism TypePrecursor(s)Product(s)Function
Squalene-Hopene Cyclase SHCBacteriaSqualeneDiplopteneCatalyzes the cyclization of squalene to the C30 hopane skeleton. wikipedia.orgnih.gov
Tetrahymanol Synthase ThsBacteriaDiplopteneTetrahymanolMediates the E-ring expansion of diploptene to form the gammacerane precursor. pnas.org
Squalene-Tetrahymanol Cyclase STCEukaryotes (e.g., Ciliates)SqualeneTetrahymanolCatalyzes the direct cyclization of squalene to the gammacerane precursor. wordpress.com

Isotopic Labeling Studies in Biosynthetic Elucidation

Isotopic labeling is a powerful technique used to trace the flow of atoms through metabolic pathways, providing definitive evidence for proposed biosynthetic routes. scripps.edu In the study of hopanoids and their derivatives, stable isotope labeling has been instrumental in identifying the biological sources and confirming the pathways.

For example, studies have utilized 13C-labelled methane (B114726) to demonstrate its incorporation into the hopanoids produced by methanotrophic bacteria. researchgate.net By feeding these bacteria a labeled substrate and analyzing the resulting lipids, researchers can confirm that these organisms are the source of specific hopanoids found in environmental samples. This method helps link the molecular fossils found in sediments to the metabolic activities of specific microbial groups in the ecosystem. researchgate.net

Furthermore, the synthesis of deuterated hopanoids (containing deuterium, 2H) serves a crucial role in analytical geochemistry. These labeled compounds are used as internal standards for the precise quantification of hopanoids in complex environmental mixtures, accounting for variations in instrument performance and sample processing. nih.gov

Chemical Synthesis and Transformative Reactions

Total Synthesis Approaches to the A'-Neo-30-norgammacerane Core Structure

The total synthesis of complex polycyclic natural products like the this compound core is a significant challenge in organic chemistry. acs.orgnih.gov Strategies for assembling such intricate carbon skeletons often rely on innovative and efficient methodologies. While a specific total synthesis of this compound has not been documented, several approaches employed for other complex terpenoids could be envisioned for its construction.

One powerful strategy is the use of biomimetic cyclizations . nih.govrsc.orgthieme-connect.de This approach mimics the natural biosynthetic pathway, often involving a cascade of ring-forming reactions from a polyene precursor. For a gammacerane-type skeleton, this would likely involve the acid-catalyzed cyclization of a specifically folded squalene-like precursor. The success of such a strategy hinges on controlling the stereochemistry of the multiple newly formed chiral centers.

Radical cascade processes have also emerged as a robust method for the rapid assembly of complex molecular architectures, including terpenoids. rsc.orgnih.gov These reactions can form multiple carbon-carbon bonds in a single step and are often tolerant of various functional groups. A hypothetical retrosynthetic analysis of the this compound core could involve disconnecting the pentacyclic system into precursors suitable for a radical cascade cyclization.

The construction of polycyclic scaffolds can also be achieved through one-pot reactions involving alkyne annulation , which has proven effective for a variety of natural product skeletons. frontiersin.org Furthermore, modern synthetic methods like sequential C-H functionalizations are being increasingly utilized to streamline the synthesis of complex molecules by avoiding the need for pre-functionalized starting materials. acs.orgnih.govacs.org

Semisynthetic Routes from Readily Available Natural Precursors

Semisynthesis, which involves the chemical modification of readily available natural products, is a highly practical and widely used approach for accessing novel and complex molecules. nih.govmdpi.comrsc.org Many triterpenoids with complex skeletons are abundant in nature, making them ideal starting points for the synthesis of new derivatives. nih.gov

While a specific, abundant natural precursor for this compound is not known, the general principle of semisynthesis could be applied if a related gammacerane (B1243933) derivative were to be isolated in sufficient quantities. Common and abundant pentacyclic triterpenoids like oleanolic acid, ursolic acid, and betulinic acid serve as prime examples of how this strategy is implemented. sinica.edu.twnih.gov These compounds are often isolated from various plant sources and provide a chiral and structurally complex scaffold for further chemical elaboration. nih.gov

A hypothetical semisynthetic approach to this compound analogues could start from a related natural triterpenoid (B12794562). The synthesis would then involve a series of skeletal rearrangements, functional group interconversions, and ring contractions or expansions to arrive at the desired this compound core.

Regio- and Stereoselective Functionalization Strategies

The selective functionalization of a complex, polycyclic skeleton like that of this compound is a formidable challenge due to the presence of multiple, chemically similar C-H bonds. nih.gov Achieving high regio- and stereoselectivity is crucial for the synthesis of specific analogues and for the exploration of structure-activity relationships. khanacademy.org

Modern synthetic chemistry offers a toolbox of strategies to address this challenge. Directing groups can be temporarily installed on the molecule to guide a reagent to a specific site. These groups can coordinate to a catalyst, bringing the reactive center in close proximity to a particular C-H bond, thereby enabling its selective functionalization.

Catalytic methods , often employing transition metals, have been developed for the regio- and stereoselective functionalization of complex molecules. nih.gov These methods can activate specific C-H bonds and facilitate the introduction of new functional groups with high precision.

The inherent reactivity of certain positions on the triterpenoid skeleton can also be exploited. For instance, allylic positions or positions adjacent to existing functional groups are often more susceptible to chemical modification. Careful choice of reagents and reaction conditions can allow for the selective functionalization of these more reactive sites.

Derivatization and Analogue Preparation Methodologies for Structural Diversification

The derivatization of the triterpenoid skeleton is a key strategy for diversifying the chemical structure and modulating the biological activity of these compounds. xjtu.edu.cnnih.gov This often involves the modification of existing functional groups or the introduction of new ones at various positions on the pentacyclic core. nih.gov

Common functional groups on natural triterpenoids, such as hydroxyl and carboxyl groups, are prime targets for derivatization. nih.gov These groups can be readily converted into a wide range of other functionalities, including esters, ethers, amides, and amines. Such modifications can significantly alter the polarity, lipophilicity, and steric properties of the molecule, which in turn can influence its biological profile.

The preparation of analogues through derivatization is a cornerstone of medicinal chemistry and is essential for establishing structure-activity relationships (SAR) . researchgate.netfrontiersin.orgresearcher.life By systematically modifying different parts of the molecule and evaluating the biological activity of the resulting analogues, researchers can identify the key structural features responsible for a desired effect.

Below is an interactive table summarizing common derivatization reactions applicable to triterpenoid skeletons.

Functional GroupReagent/ReactionResulting Functional Group
Hydroxyl (-OH)Acyl chloride, PyridineEster (-OCOR)
Hydroxyl (-OH)Alkyl halide, BaseEther (-OR)
Carboxylic Acid (-COOH)Alcohol, Acid catalystEster (-COOR)
Carboxylic Acid (-COOH)Amine, Coupling agentAmide (-CONHR)
Ketone (C=O)Grignard reagentTertiary Alcohol
Ketone (C=O)Sodium borohydrideSecondary Alcohol

Oxidation and Reduction Chemistry of the Triterpane Skeleton

Oxidation and reduction reactions are fundamental tools for the functionalization and modification of the triterpenoid skeleton. nih.govkhanacademy.org These reactions allow for the introduction or removal of oxygen-containing functional groups, which can dramatically alter the structure and properties of the molecule.

Oxidation reactions can be used to introduce hydroxyl groups, ketones, or carboxylic acids at various positions on the triterpane skeleton. mdpi.com The selective oxidation of unactivated C-H bonds is a particularly valuable transformation, as it allows for the functionalization of otherwise inert positions. This can be achieved using a variety of reagents, including chromium-based oxidants, permanganates, or more modern catalytic systems. The oxidation of existing hydroxyl groups to ketones or aldehydes is also a common transformation.

Reduction reactions are used to convert carbonyl groups (ketones, aldehydes, carboxylic acids) to alcohols or to saturate carbon-carbon double bonds. nih.gov Common reducing agents include metal hydrides like sodium borohydride and lithium aluminum hydride, as well as catalytic hydrogenation. The stereochemical outcome of these reductions can often be controlled by the choice of reagent and the steric environment around the reactive site.

The interplay of oxidation and reduction reactions is often central to the synthesis and modification of complex triterpenoids, enabling the precise manipulation of the oxidation state at different positions of the molecular framework. nih.gov

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For A'-Neo-30-norgammacerane, a suite of NMR experiments would be required to fully assign its structure.

¹H NMR (Proton NMR): This experiment would provide information on the chemical environment of each hydrogen atom. The chemical shift (δ) of each proton signal would indicate its electronic environment, while the integration of the signal would correspond to the number of protons it represents. Spin-spin coupling patterns (splitting) would reveal the connectivity of neighboring protons.

¹³C NMR (Carbon NMR): This technique would identify all the unique carbon atoms in the molecule. The chemical shifts of the carbon signals would indicate the type of carbon (e.g., methyl, methylene, methine, quaternary, olefinic).

2D NMR Techniques: To establish the complete connectivity and stereochemistry, several two-dimensional NMR experiments would be essential:

COSY (Correlation Spectroscopy): Would reveal proton-proton couplings, helping to piece together spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the carbon atom to which it is directly attached.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would identify protons that are close in space, providing critical information for determining the relative stereochemistry of the molecule.

While specific NMR data for this compound is not publicly available, the following table illustrates the type of data that would be generated from a ¹³C NMR experiment for a similar triterpenoid (B12794562) structure.

Table 1: Illustrative ¹³C NMR Data for a Gammacerane-type Triterpenoid

Carbon Atom Chemical Shift (δ) ppm
C-1 38.5
C-2 18.2
C-3 79.0
C-4 38.8
C-5 55.2
... ...
C-29 33.3
C-30 15.9

Note: This data is representative and not the actual data for this compound.

Mass Spectrometry (MS) and Hyphenated Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and molecular formula of a compound. High-resolution mass spectrometry (HRMS) would be used to determine the precise molecular weight of this compound, from which its exact molecular formula could be deduced.

Techniques such as Electron Impact (EI) or Electrospray Ionization (ESI) would be employed to ionize the molecule. The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Furthermore, the fragmentation pattern observed in the mass spectrum would offer valuable clues about the structure of the molecule, as specific fragments are lost from the parent ion in a predictable manner. Hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) would be used to separate the compound from a mixture before its mass analysis. acs.org

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline compound. If a suitable single crystal of this compound could be grown, this technique would provide an unambiguous determination of its complete molecular structure, including the absolute stereochemistry of all chiral centers and the preferred conformation of the molecule in the solid state. This method would definitively confirm the connectivity and stereochemical relationships established by NMR spectroscopy.

Chiroptical Methods (e.g., Optical Rotatory Dispersion, Circular Dichroism) for Stereochemical Assignments

Chiroptical methods are used to study chiral molecules. Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) measure the differential interaction of a chiral molecule with left and right circularly polarized light. For a complex molecule like this compound with multiple stereocenters, the CD spectrum would exhibit a unique pattern of positive and negative Cotton effects. This experimental spectrum could be compared with theoretically calculated spectra for different possible stereoisomers to help determine the absolute configuration of the molecule.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: An IR spectrum of this compound would show absorption bands corresponding to the vibrational frequencies of its chemical bonds. For a saturated hydrocarbon triterpenoid, the spectrum would be dominated by C-H stretching and bending vibrations. The presence of any hydroxyl, carbonyl, or other functional groups would give rise to characteristic absorption bands in the spectrum.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and can be useful for identifying the skeletal vibrations of the polycyclic hydrocarbon framework of this compound.

The following table provides a general indication of the IR absorption regions for the types of bonds expected in this compound.

Table 2: General IR Absorption Frequencies for Triterpenoids

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
C-H (alkane) Stretching 2850-3000
C-H (alkane) Bending 1350-1480
C-C Stretching 800-1200

Note: This data is representative and not the actual data for this compound.

Structure Activity Relationship Sar Studies: Chemical Determinants of Molecular Behavior

Influence of Structural Modifications on Chemical Reactivity and Stability

The pentacyclic triterpenoid (B12794562) structure of A'-Neo-30-norgammacerane, a derivative of gammacerane (B1243933), is inherently stable. This stability is a key determinant of its persistence in geological sediments, allowing it to serve as a biomarker for specific depositional environments. However, structural modifications, particularly those mediated by biological or geochemical processes, can significantly influence its reactivity and stability.

Biodegradation and Demethylation: One of the most significant structural modifications affecting the stability of gammacerane-type compounds is microbial biodegradation. While generally considered more resistant to biodegradation than regular hopanes, gammacerane can be altered by microbial action. nih.govresearchgate.net A key transformation is the demethylation at the C-25 position, leading to the formation of 25-norhopanes or, in this context, 25-norgammacerane. nih.govresearchgate.net Studies have shown that during severe biodegradation, the concentration of gammacerane decreases, indicating its destruction. nih.govresearchgate.net

The formation of 25-norhopanes from hopanes is a recognized indicator of heavy biodegradation in petroleum reservoirs. nih.govresearchgate.net The process involves the microbial removal of a methyl group, which alters the molecule's structure and slightly changes its geochemical signature. The relative rate of this degradation can vary depending on environmental conditions and the specific microbial consortia present. nih.gov

Compound/ClassStructural FeatureRelative Stability/ReactivityGoverning Process
GammaceranePentacyclic triterpenoidMore resistant to biodegradation than regular hopanes. nih.govresearchgate.netInherent molecular structure
Regular Hopanes (C30)17α(H),21β(H) configurationLess resistant to biodegradation than gammacerane. nih.govBiodegradation
25-Norhopanes / 25-NorgammaceraneLoss of methyl group at C-25Product of severe biodegradation of parent hopane (B1207426)/gammacerane. nih.govnih.govresearchgate.netMicrobial demethylation
17β(H),21β(H)-HopanesBiological configurationThermodynamically unstable; converts during diagenesis. sigmaaldrich.comThermal maturation
17α(H),21β(H)-HopanesGeological configurationThermodynamically stable; found in mature oils. sigmaaldrich.comThermal maturation
Rearranged Hopanes (e.g., Diahopanes)Rearranged carbon skeletonOften more thermally stable than regular hopanes. nih.govacs.orgClay-mediated catalysis, thermal stress

Chemical-Biological Interaction Studies: Investigating Ligand-Macromolecule Binding and Enzymatic Transformations at a Molecular Level

For compounds like this compound, chemical-biological interactions are understood primarily through the lens of biosynthesis and biodegradation, rather than traditional ligand-receptor binding seen in pharmacology. The key interactions involve enzymes that either synthesize the precursor molecules or later transform them in the environment.

Biosynthesis via Squalene-Hopene Cyclase: The biosynthesis of the hopanoid core structure is a fundamental enzymatic transformation. It begins with the linear isoprenoid squalene (B77637). In an oxygen-independent process, the enzyme squalene-hopene cyclase (SHC) catalyzes the direct cyclization of squalene to form C30 hopanoids like diploptene (B154308) or diplopterol. nih.gov This enzyme is a key macromolecule that binds the squalene "ligand" and facilitates a complex cascade of ring closures to form the pentacyclic scaffold. The active site of SHC is structurally related to that of oxidosqualene cyclases (OSCs) in eukaryotes, which produce sterols, suggesting a shared evolutionary history. nih.govpnas.org

Enzymatic Transformations during Biodegradation: The degradation of hopanoids in the environment is a result of enzymatic transformations by microorganisms. researchgate.netresearchgate.net These microbes utilize hopanoids as a carbon source, although they are among the more recalcitrant components of petroleum. The process of demethylation to form 25-norhopanes is an enzymatic reaction where specific microbial enzymes recognize and cleave a carbon-carbon bond to remove a methyl group from the hopane skeleton. nih.govresearchgate.net While the specific enzymes responsible for hopane degradation in the environment are not fully characterized, the process is a clear example of a ligand (hopane) being transformed by a biological macromolecule (enzyme).

Further enzymatic modifications can occur, such as the addition of side chains or methylation of the core rings during biosynthesis. For instance, the enzyme hopanoid 2-methyltransferase HpnP can add a methyl group at the C2 position. nih.gov These enzymatic additions and removals of functional groups are central to the diversity and geochemical significance of the hopanoid family.

Quantitative Structure-Activity Relationship (QSAR) Modeling in Chemical and Biochemical Systems

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of compounds to their biological activity or chemical properties. While extensively used in drug discovery and toxicology, direct QSAR studies on this compound for predicting biological activity are not documented in the scientific literature, as it is not typically investigated for pharmacological effects.

However, the principles of QSAR can be applied in a geochemical context to create Quantitative Structure-Property Relationship (QSPR) models. Such models could predict the geochemical "activity" or behavior of this compound and related biomarkers.

Hypothetical QSPR Applications in Geochemistry:

Predicting Biodegradability: A QSPR model could be developed to predict the susceptibility of various hopanoid structures to microbial degradation. Molecular descriptors could include steric hindrance around the molecule, the presence of specific side chains, and electronic properties. By correlating these descriptors with experimentally determined degradation rates for a series of hopanoids, a model could be built to predict the persistence of compounds like this compound in different subsurface environments.

Modeling Thermal Stability: The thermal stability of biomarkers is critical to their use in assessing the maturity of source rocks and oils. A QSPR model could correlate structural features (e.g., stereochemistry, presence of rearranged skeletons) with thermal stability. This would allow geochemists to better interpret biomarker ratios in high-temperature petroleum systems.

The development of such a model would involve calculating a set of molecular descriptors for a range of hopanoid compounds and correlating them with a measured property, as outlined in the table below.

Modeling ComponentDescriptionExample Application for Norhopanoids
DatasetA collection of molecules with known activity/property values.A series of hopanes, norhopanes, and rearranged hopanes with measured biodegradation rates.
Molecular DescriptorsNumerical values that encode structural or physicochemical features of a molecule.Topological indices, steric parameters (e.g., molecular volume), electronic properties (e.g., partial charges).
Mathematical ModelAn equation that links the descriptors to the activity/property.A regression equation: Biodegradation Rate = f(Descriptor 1, Descriptor 2, ...).
ValidationTesting the model's ability to predict the activity/property of new molecules.Using the model to predict the degradation rate of a hopanoid not in the original dataset and comparing it to the experimental value.

Conformation-Activity Relationships in Norhopanoid Scaffolds

The conformation, or three-dimensional shape, of norhopanoid scaffolds is a critical factor determining their stability and, by extension, their "activity" as geochemical biomarkers. The rigid, fused-ring system of these molecules results in distinct and stable conformations that are resistant to change.

The "A'-Neo" designation of this compound refers to a specific rearranged scaffold that differs from the normal hopane skeleton. These types of rearrangements, often catalyzed by acidic clays in the subsurface, lead to thermodynamically more stable conformations. nih.govacs.org The relationship between these specific conformations and their enhanced stability is a prime example of a conformation-activity relationship in geochemistry. Molecules with more stable conformations are less prone to thermal or chemical breakdown, allowing them to persist for millions of years and provide valuable information about the Earth's history.

Mechanistic Investigations

Elucidation of Reaction Mechanisms in Synthetic Transformations and Rearrangement Pathways

Detailed synthetic transformations and specific rearrangement pathways for A'-Neo-30-norgammacerane are not extensively documented in publicly available literature. However, the chemical behavior of related terpenes and triterpenoids can provide a conceptual framework for understanding potential reactions.

Acid-catalyzed rearrangements are common in terpene chemistry and often involve carbocation intermediates. msu.edu These reactions can lead to complex structural changes, including ring expansion and methyl group migrations. msu.edu For instance, the Wagner-Meerwein rearrangement is a classic example of a carbocation-mediated process that results in skeletal reorganization. Such rearrangements are influenced by factors like the stability of the carbocation intermediates and the relief of ring strain. msu.edu In the context of gammacerane-type structures, acid treatment could potentially induce rearrangements, although specific pathways leading to or from this compound have yet to be fully elucidated. The stereochemistry of the starting material and the reaction conditions would play a crucial role in determining the product distribution. msu.edu

Mechanistic Aspects of Formation and Degradation as Geochemical Biomarkers in Sedimentary Environments

This compound, as a derivative of gammacerane (B1243933), is understood within the broader context of gammacerane's role as a geochemical biomarker. Gammacerane is a highly stable molecule preserved in the geological record and is derived from the diagenesis of its biological precursor, tetrahymanol (B161616). wikipedia.org Tetrahymanol is produced by a variety of organisms, including ciliates, fungi, ferns, and certain bacteria. wikipedia.orgpnas.orgpnas.org

The transformation of tetrahymanol to gammacerane in sedimentary environments can occur through several proposed mechanistic pathways:

Dehydration and Hydrogenation: An early proposed mechanism involves the dehydration of tetrahymanol to form gammacer-2-ene, which is subsequently hydrogenated to yield gammacerane. rsc.org

Sulfurization and Cleavage: A more recently supported pathway, particularly in marine sediments, involves the sulfurization of tetrahymanol (or its corresponding ketone, gammacer-3-one). uu.nlnih.govacs.org In this process, the functionalized gammacerane skeleton becomes incorporated into sulfur-rich macromolecular aggregates. uu.nlnih.gov During later stages of diagenesis and early catagenesis, gammacerane is released from these aggregates through the cleavage of relatively weak carbon-sulfur (C-S) bonds. uu.nlnih.govacs.org This is supported by artificial maturation experiments using hydrous pyrolysis, which have shown the release of gammacerane from sulfur-rich fractions of sediments. uu.nlnih.gov

The presence of gammacerane in sediments is often used as an indicator of water column stratification. wikipedia.orgpnas.orgpnas.orgnih.govacs.org This is because its precursor, tetrahymanol, is synthesized by anaerobic ciliates that thrive at or below the chemocline in stratified water bodies, especially when their diet lacks sterols. uu.nlnih.gov

Studies on Molecular Interactions with Inorganic and Organic Matrices

The interaction of triterpenoids like this compound with inorganic and organic matrices in sedimentary environments is crucial for their preservation and distribution.

Inorganic Matrices: Clay minerals are a key component of the inorganic matrix in sediments and are known to interact with organic compounds through various mechanisms, including adsorption and ion exchange. semineral.eselsevierpure.comresearchgate.net The large, electrically charged surfaces of clay minerals allow for the binding of organic molecules. semineral.es The nature of this interaction can be influenced by the type of clay mineral and the functional groups present on the organic molecule. elsevierpure.comresearchgate.net For hydrophobic compounds like gammacerane, adsorption onto organo-clay complexes, where the clay surface has been modified by the binding of organic cations, can be a significant preservation mechanism. semineral.es

Organic Matrices: In organic-rich sediments, triterpenoids can become associated with macromolecular organic matter, such as kerogen. As mentioned in the previous section, the sulfurization pathway leads to the incorporation of the gammacerane skeleton into sulfur-rich macromolecular aggregates. uu.nlnih.gov This sequestration within the organic matrix can protect the biomarker from degradation. The subsequent thermal maturation of the kerogen can then lead to the release of gammacerane and its derivatives.

Isotopic Effects in Chemical and Biochemical Transformations

Isotopic analysis of biomarkers provides valuable information about their biological source, biosynthetic pathways, and diagenetic history.

Biosynthetic Fractionation: The isotopic composition of a biomarker is established during its biosynthesis. Studies on the biosynthesis of tetrahymanol in the ciliate Tetrahymena thermophila have shown that hydrogen isotope fractionation is dependent on growth temperature. yale.edu At optimal growth temperatures (24°C and 30°C), tetrahymanol is depleted in deuterium (D) relative to the growth water. yale.edu However, at higher, stress-inducing temperatures (36°C), it becomes enriched in D. yale.edu This temperature effect is thought to be related to changes in the isotopic composition of NADPH, a key reducing agent in lipid biosynthesis. yale.edu Generally, lipids, including triterpenoids, are depleted in D relative to the water they were synthesized in. researchgate.net

Diagenetic Fractionation: The isotopic composition of biomarkers can also be altered during diagenesis. However, studies on the aromatization of triterpenoids during early diagenesis have shown no strong evidence for significant carbon isotope fractionation. nih.govnasa.gov While there can be minor isotopic shifts, the primary control on the carbon isotopic composition of these compounds appears to be the biological source. nih.govnasa.gov In contrast, some studies on n-alkanes have reported a 13C-enrichment during degradation in soil environments. researchgate.net The oxygen isotopic composition of carbonates, which can be associated with these sediments, is known to be sensitive to diagenetic alteration, potentially complicating paleo-temperature reconstructions. harvard.edu

The following table summarizes the observed hydrogen isotope fractionation in lipids from various organisms, providing a comparative context for the isotopic effects in the precursors of gammacerane.

Organism TypeCompound ClassδD Depletion relative to Growth Water (‰)
Variousn-Alkyl lipids113–262
VariousPolyisoprenoid lipids142–376
Tetrahymena thermophila (24°C)TetrahymanolD-depleted
Tetrahymena thermophila (30°C)TetrahymanolD-depleted
Tetrahymena thermophila (36°C)TetrahymanolD-enriched

This table is based on data from multiple studies and illustrates the general range of isotopic fractionation observed in lipids. yale.eduresearchgate.net

Advanced Analytical Methodologies and Biomarker Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative and Qualitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone technique for the analysis of saturated hydrocarbon biomarkers like A'-Neo-30-norgammacerane. It offers robust separation and definitive identification, making it indispensable for both qualitative and quantitative assessments in geochemistry.

Qualitative Analysis: For qualitative identification, GC-MS analysis of saturated hydrocarbon fractions from rock or oil extracts is standard practice. The separation is typically achieved on a non-polar capillary column. The mass spectrometer is operated in full scan mode to acquire the mass spectrum of the eluting compounds. This compound, like other hopanoid and gammacerane (B1243933) derivatives, exhibits a characteristic mass spectrum. The primary diagnostic tool for identifying these compounds is the mass chromatogram for a key fragment ion at a mass-to-charge ratio (m/z) of 191. bg.ac.rsresearchgate.net This fragment is characteristic of the A/B rings of the hopane (B1207426) skeleton. The identification of this compound is confirmed by comparing its retention time and full mass spectrum against those of an authentic standard or by interpreting its fragmentation pattern in the context of related, well-characterized structures like gammacerane. researchgate.net

Quantitative Analysis: Quantitative analysis is performed by operating the mass spectrometer in selected ion monitoring (SIM) mode. This approach enhances sensitivity and selectivity by focusing on specific diagnostic ions. For this compound and related compounds, the m/z 191 ion is the primary quantifying ion. bg.ac.rsnih.gov Quantification is typically achieved using an internal standard (e.g., a non-naturally occurring C30 hopane isomer) that is added to the sample before processing. The ratio of the peak area of the target analyte to the peak area of the internal standard is used to calculate the concentration. However, care must be taken as the response of gammacerane-type compounds on m/z 191 can differ from other terpanes, potentially requiring response factor correction for precise quantification. bg.ac.rs In some cases, comprehensive two-dimensional gas chromatography (GCxGC-TOFMS) may be employed to resolve co-eluting compounds and improve quantification in highly complex mixtures. scielo.brresearchgate.net

ParameterTypical Value/Condition
Instrument Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890A GC with 5975C MS)
Column Fused silica (B1680970) capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) nih.gov
Carrier Gas Helium, constant flow mode
Oven Program Initial 50°C (1 min), ramp to 310°C at 4°C/min, hold for 20 min
Ionization Mode Electron Ionization (EI) at 70 eV
MS Mode Full Scan (m/z 50-550) for qualitative; Selected Ion Monitoring (SIM) for quantitative
Diagnostic Ions m/z 191, 177, Molecular Ion (M+)

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC)

While GC-MS is the dominant technique for saturated hydrocarbon analysis, High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) offer alternative or complementary approaches, particularly for less volatile or more polar triterpenoids.

High-Performance Liquid Chromatography (HPLC): The application of HPLC for non-polar, saturated biomarkers like this compound is less common than GC-MS. The primary challenge is detection; since these compounds lack a strong UV chromophore, standard UV detectors offer poor sensitivity. thermofisher.comresearchgate.net However, HPLC coupled with detectors such as Charged Aerosol Detectors (CAD) or Mass Spectrometers (MS) can be effective. thermofisher.comrsc.org Reversed-phase HPLC methods using C18 or C30 columns can separate complex triterpenoid (B12794562) mixtures, often providing different selectivity compared to GC. thermofisher.commdpi.com For triterpenoids with functional groups, chemical derivatization can be employed to add a UV-active or fluorescent tag, significantly enhancing detection sensitivity. xjtu.edu.cn

Supercritical Fluid Chromatography (SFC): SFC is an emerging technique that combines advantages of both gas and liquid chromatography. Using supercritical carbon dioxide as the primary mobile phase, SFC can provide fast and efficient separations of lipid-soluble compounds like triterpenoids. It is particularly well-suited for preparative separations and the analysis of chiral molecules. Coupling SFC with mass spectrometry (SFC-MS) provides a powerful tool for the analysis of complex lipid extracts. While specific applications to this compound are not documented, the technique shows promise for the separation of complex biomarker suites.

Isotope Ratio Mass Spectrometry (IRMS) for Source Tracing and Environmental Studies

Isotope Ratio Mass Spectrometry (IRMS) is a powerful tool for determining the origin and biogeochemical history of organic compounds. By coupling a gas chromatograph to an IRMS system (GC-C-IRMS), the stable carbon isotopic composition (δ¹³C) of individual biomarkers, including this compound, can be measured.

This compound-specific isotope analysis (CSIA) provides crucial information for source tracing. Different primary producers (e.g., algae, bacteria, higher plants) have distinct carbon isotopic signatures due to variations in their carbon fixation pathways and the isotopic composition of their carbon source. This signature is passed on to the biomarkers they produce. By measuring the δ¹³C value of this compound in an environmental sample, geochemists can infer its biological source and gain insights into the carbon cycling of ancient ecosystems. nih.gov This technique is instrumental in oil-source rock correlation and in reconstructing paleoenvironmental conditions. nih.gov

ParameterDescription
Technique Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS)
Measurement Ratio of ¹³C to ¹²C, expressed in delta notation (δ¹³C) in per mil (‰) relative to the Vienna Pee Dee Belemnite (VPDB) standard.
Interface A combustion furnace converts the eluting compound into CO₂ gas, which is then introduced into the IRMS.
Application Determining the biological source of the biomarker, correlating oils with source rocks, and reconstructing paleoenvironmental carbon cycles.

Advanced Sample Preparation Techniques for Complex Environmental Matrices

The accurate analysis of this compound from complex matrices like sedimentary rocks, soils, or crude oil is critically dependent on effective sample preparation. researchgate.net The goal is to isolate the target analyte from the bulk matrix and remove interfering substances.

The standard procedure involves several key steps:

Extraction: The organic matter is first extracted from the powdered rock or sediment sample using an organic solvent system, often with techniques like Soxhlet extraction or accelerated solvent extraction (ASE). A common solvent mixture is dichloromethane (B109758) (DCM) and methanol. nih.gov

Asphaltene Removal: For crude oils or heavy bitumens, asphaltenes are precipitated out by adding a large volume of a non-polar solvent like n-hexane. nih.gov

Fractionation: The soluble organic matter (maltene) is then separated into different compound classes based on polarity. This is typically done using column chromatography with silica gel or alumina (B75360) as the stationary phase. nih.gov The sample is eluted with solvents of increasing polarity to yield a saturate fraction (containing alkanes and cycloalkanes like this compound), an aromatic fraction, and a polar (NSO) fraction. biomarker-inc.com

Further Cleanup: Depending on the sample, additional cleanup steps may be necessary. For instance, urea (B33335) adduction can be used to remove n-alkanes to concentrate the branched and cyclic biomarkers, or molecular sieves (zeolites) can be employed for the same purpose. nih.govbiomarker-inc.com

These steps are essential to reduce matrix effects, prevent instrument contamination, and improve the signal-to-noise ratio for the target analyte.

Method Development for Isomer Separation and Quantification

A significant challenge in biomarker analysis is the separation of structurally similar isomers, which often co-elute under standard chromatographic conditions. This compound is part of a complex family of rearranged and regular hopanes and gammaceranes. chiron.nochiron.no Distinguishing it from its isomers is crucial for accurate quantification and correct geochemical interpretation.

Method development focuses on enhancing chromatographic resolution. This can be achieved by:

Optimizing GC Conditions: Utilizing long capillary columns (60 m or more) with thin films, employing slow oven temperature ramps, and optimizing carrier gas flow rates can significantly improve the separation of closely eluting isomers.

Specialized Stationary Phases: While standard 5% phenyl-methylpolysiloxane columns (e.g., HP-5MS) are widely used, other stationary phases with different selectivities can be tested to resolve specific isomer pairs.

High-Resolution Techniques: For exceptionally complex mixtures, advanced techniques like comprehensive two-dimensional gas chromatography (GCxGC) offer superior separating power. scielo.brresearchgate.net By using two columns with different separation mechanisms, GCxGC can resolve compounds that co-elute in a single-dimension separation.

HPLC Approaches: As mentioned, HPLC can offer different selectivity. Developing reversed-phase methods on specialized columns, such as those with C30 stationary phases, has proven effective for separating triterpenoid isomers that are difficult to resolve by GC. thermofisher.comnih.gov

For quantification, the development of methods using tandem mass spectrometry (GC-MS/MS) can provide exceptional selectivity. By monitoring a specific parent-to-daughter ion transition (Selected Reaction Monitoring, SRM), interferences from other co-eluting compounds can be eliminated, leading to more accurate quantification of the target isomer. bg.ac.rs

Computational and Theoretical Chemistry Studies

Molecular Modeling and Dynamics Simulations of Molecular Conformations and Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to model the dynamic behavior of molecules over time. These simulations could, in principle, provide valuable insights into the conformational flexibility of the A'-Neo-30-norgammacerane backbone and the interactions it might form with other molecules or biological targets. However, a literature search reveals a lack of specific MD studies performed on this compound.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Reactivity, and Spectroscopic Predictions

Quantum chemical calculations, such as Density Functional Theory (DFT), are instrumental in understanding the electronic properties of a molecule. These calculations can predict molecular orbital energies (HOMO and LUMO), which are crucial for assessing chemical reactivity. Furthermore, DFT can be employed to predict various spectroscopic properties, such as NMR and IR spectra, which can aid in experimental characterization. At present, there are no published DFT studies specifically focused on this compound.

Prediction of Stereochemical Outcomes in Chemical Reactions

Computational methods can be utilized to predict the stereochemical outcomes of chemical reactions by modeling the transition states of different reaction pathways. The lower energy transition state typically corresponds to the major product. For a complex molecule like this compound, such predictions would be invaluable for planning synthetic routes or understanding its formation in natural systems. This area of research, however, has not been specifically applied to this compound in available literature.

In Silico Approaches for Structure Elucidation Assistance

In silico approaches are increasingly used to assist in the elucidation of complex natural product structures. Computational prediction of spectroscopic data (e.g., NMR chemical shifts and coupling constants) for a proposed structure can be compared with experimental data to confirm or refute the hypothesis. While this is a powerful strategy, its application in the structural determination of this compound has not been reported.

In the absence of specific research, the following table provides a general overview of the types of data that would be generated from such computational studies.

Computational MethodPredicted Properties for this compound (Hypothetical)
Molecular Dynamics (MD) Conformational landscape, RMSD, RMSF, solvent accessible surface area, interaction energies with potential binding partners.
Density Functional Theory (DFT) Optimized geometry, HOMO-LUMO gap, electrostatic potential map, calculated NMR and IR spectra, reaction energetics.
Stereochemical Prediction Transition state energies for key reactions, predicted diastereomeric ratios.
In Silico Elucidation Predicted 1H and 13C NMR chemical shifts for comparison with experimental data.

Applications in Geochemistry and Environmental Organic Chemistry

Geochemical Biomarker for Source Rock Characterization and Correlation

Tracing Organic Matter Input, Diagenetic, and Catagenetic Processes

The transformation of organic matter into petroleum is a long and complex process divided into three main stages: diagenesis, catagenesis, and metagenesis. petroshine.com

Diagenesis: This initial stage occurs at relatively low temperatures and pressures, where biological and chemical processes alter the original organic material, leading to the formation of kerogen, a complex macromolecular substance. louisiana.gov

Catagenesis: With increasing burial depth and temperature, kerogen undergoes thermal cracking, generating oil and natural gas. louisiana.gov

Metagenesis: At very high temperatures and pressures, the remaining organic matter is converted primarily to methane (B114726) and a graphite residue. louisiana.gov

The molecular structure of biomarkers like A'-Neo-30-norgammacerane is susceptible to alteration during these processes. The study of these alterations can provide clues about the thermal maturity of the source rock. For instance, isomerization at specific chiral centers in hopanes, a class of compounds to which gammacerane (B1243933) belongs, is a commonly used indicator of thermal maturity.

Palaeoenvironmental and Palaeoclimatic Reconstructions Based on Biomarker Ratios

Table 1: Geochemical Parameters and their Interpretation

ParameterInterpretation
Gammacerane IndexHigh values suggest water column stratification and potential hypersalinity.
Hopane (B1207426)/Sterane RatioIndicates the relative contribution of bacterial versus algal organic matter.
Pristane/Phytane (Pr/Ph) RatioReflects the redox conditions of the depositional environment.
Ts/Tm Ratio (18α(H)-trisnorneohopane/17α(H)-trisnorhopane)An indicator of thermal maturity and source rock lithology.

This table presents common biomarker ratios used in geochemistry. Specific ratios for this compound are not documented.

Application in Environmental Contaminant Tracing and Biodegradation Studies

The persistence of certain biomarkers can be utilized in environmental studies to trace the source of hydrocarbon contamination. Different crude oils have distinct biomarker fingerprints, which can help in identifying the origin of an oil spill. Furthermore, the susceptibility of various biomarkers to biodegradation varies. The preferential degradation of certain compounds over others can provide information on the extent of microbial alteration of the oil. There is currently no available research specifically detailing the use of this compound in environmental contaminant tracing or biodegradation studies.

Future Research Directions and Unexplored Avenues in Chemical Sciences

Development of Novel and Efficient Synthetic Strategies for Complex Triterpanes

The chemical synthesis of complex triterpenes and their saturated counterparts, triterpanes, presents a formidable challenge due to their dense stereochemical complexity and intricate ring systems. acs.orgnih.gov Currently, the total synthesis of such molecules is often lengthy and low-yielding, making it impractical for accessing significant quantities for further study.

Future research will likely focus on developing more convergent and efficient synthetic routes. Key areas of exploration include:

Advanced Cyclization Strategies: Investigating novel catalytic methods for cascade cyclizations that can construct the pentacyclic core of A'-Neo-30-norgammacerane in a single, stereocontrolled operation. This could involve biomimetic approaches that mimic the enzymatic cyclization of squalene (B77637).

Late-Stage Functionalization: Developing C-H activation and functionalization techniques to modify the triterpane skeleton at late stages of a synthesis. This would allow for the rapid generation of analogues of this compound, facilitating structure-activity relationship studies.

Flow Chemistry and Automation: Implementing continuous flow synthesis and automated platforms to optimize reaction conditions and improve the scalability of synthetic routes to complex triterpanes.

Innovations in Analytical Probes and Spectroscopic Methods for High-Resolution Characterization

The identification and structural elucidation of complex triterpanes like this compound in intricate mixtures, such as crude oil or rock extracts, demand highly sensitive and high-resolution analytical techniques. acs.org Gas chromatography-mass spectrometry (GC-MS) is a standard tool for identifying hopanes and related compounds, often by monitoring characteristic fragment ions like m/z 191. igiltd.comacs.org

Future advancements in this area could include:

Multi-dimensional Chromatography: The use of comprehensive two-dimensional gas chromatography (GCxGC) coupled with high-resolution mass spectrometry (HRMS) could provide enhanced separation and more confident identification of isomers of this compound from complex matrices.

Advanced NMR Spectroscopy: For isolated compounds, the application of cryogenic probes and ultra-high field NMR spectroscopy could enable the complete and unambiguous assignment of all proton and carbon signals, which is crucial for confirming the precise stereochemistry of the this compound structure.

Derivatization Strategies: The development of novel derivatization reagents tailored for triterpanes could enhance their chromatographic behavior and ionization efficiency in mass spectrometry, leading to lower detection limits. nih.govnih.govxjtu.edu.cn

Below is a table summarizing potential advanced analytical techniques for the characterization of this compound.

TechniqueApplicationPotential Advantage
GCxGC-TOFMSSeparation and Identification in Complex MixturesEnhanced peak capacity and resolution of isomers.
UHPLC-HRMSAnalysis of Polar DerivativesSuitability for functionalized analogues that are not amenable to GC.
Cryo-probe NMRStructural ElucidationIncreased sensitivity allowing for analysis of smaller sample sizes.
Tandem MS (MS/MS)Structural Fragmentation StudiesProvides detailed structural information for unambiguous identification.

Advanced Mechanistic Insights into Environmental Transformations and Stability

Triterpanes are valued as geochemical biomarkers largely due to their high resistance to biodegradation and thermal degradation compared to other organic molecules. acs.orgnih.gov However, their stability is not absolute. Studies on related compounds like gammacerane (B1243933) and hopanes show that they can be altered under specific environmental conditions, such as severe biodegradation. nih.govresearchgate.net

Unexplored avenues of research regarding the environmental fate of this compound include:

Biodegradation Pathways: Identifying specific microbial consortia and enzymatic pathways responsible for the degradation of rearranged gammacerane structures. This could lead to the discovery of new biocatalysts.

Thermal and Catalytic Stability: Quantifying the thermal maturity limits for the stability of this compound. Research into how different mineral matrices (e.g., clays) might catalyze its rearrangement or degradation is also needed. acs.orgnih.gov

Photochemical Degradation: Investigating the potential for photochemical breakdown of this compound in surface environments, although its occurrence is typically in subsurface geological settings.

Exploration of New Chemical Reactivities and Derivatizations for Material Science Applications

The rigid, polycyclic scaffold of triterpanes like this compound provides a unique starting point for the development of novel materials. The hydrocarbon backbone is highly stable and can be functionalized to introduce a variety of chemical and physical properties.

Future research in this domain could focus on:

Polymer Chemistry: Using functionalized derivatives of this compound as monomers or cross-linking agents to create polymers with high thermal stability and defined molecular shapes.

Supramolecular Chemistry: Exploring the self-assembly of derivatized this compound into liquid crystals, organogels, or other ordered structures. The rigid core could act as a template for creating nano-structured materials.

Surface Science: Grafting this compound derivatives onto surfaces to create hydrophobic or biocompatible coatings.

The table below outlines potential derivatization reactions and their applications in material science.

Derivatization ReactionFunctional Group IntroducedPotential Application
Friedel-Crafts AcylationKetoneIntermediate for further functionalization.
Oxidation/FunctionalizationHydroxyl, Carboxylic AcidAttachment point for polymers, linkers for surface modification.
HalogenationHalogen (e.g., Br, Cl)Precursor for cross-coupling reactions to add new functionalities.

Interdisciplinary Approaches Integrating Chemical Synthesis, Geochemistry, and Computational Modeling

A holistic understanding of this compound requires an integrated approach that combines several scientific disciplines. The synergy between synthesis, geochemistry, and computational chemistry will be crucial for unlocking its full potential.

Key interdisciplinary research directions include:

Geochemical Pathway Confirmation: Using synthetic standards of this compound and its potential precursors to definitively confirm its formation pathways in geological environments. This involves close collaboration between synthetic chemists and geochemists.

Computational Prediction of Properties: Employing density functional theory (DFT) and molecular dynamics (MD) simulations to predict the spectroscopic properties (e.g., NMR spectra), conformational preferences, and reactivity of this compound. eurekalert.org This can guide synthetic efforts and help interpret analytical data.

Biomarker Interpretation: Combining data from synthetic and computational studies with geochemical analyses to refine the use of this compound and related compounds as precise indicators of paleoenvironmental conditions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.